Cas no 526184-47-4 (2-methoxy-6-(morpholin-4-yl)pyridin-3-amine)

2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a morpholine moiety at the 6-position, along with an amine group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The morpholine and methoxy groups enhance solubility and reactivity, facilitating further functionalization. Its amine group allows for derivatization, making it valuable for constructing complex molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and functional group compatibility make it a useful building block in medicinal chemistry and material science.
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine structure
526184-47-4 structure
Product name:2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
CAS No:526184-47-4
MF:C10H15N3O2
Molecular Weight:209.245
MDL:MFCD11622067
CID:4021221
PubChem ID:12152132

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridinamine, 2-methoxy-6-(4-morpholinyl)-
    • 2-methoxy-6-morpholinopyridin-3-amine
    • 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
    • DB-135071
    • 526184-47-4
    • 990-153-8
    • CMUDOFHQRLSOFU-UHFFFAOYSA-N
    • 2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine
    • EN300-2123768
    • CS-0239422
    • SCHEMBL2416637
    • MDL: MFCD11622067
    • インチ: InChI=1S/C10H15N3O2/c1-14-10-8(11)2-3-9(12-10)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3
    • InChIKey: CMUDOFHQRLSOFU-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 209.116426730Da
  • 同位素质量: 209.116426730Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 60.6Ų

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2123768-0.05g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
0.05g
$256.0 2023-09-16
Enamine
EN300-2123768-0.5g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
0.5g
$858.0 2023-09-16
Enamine
EN300-2123768-10.0g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
10g
$4729.0 2023-05-27
Enamine
EN300-2123768-10g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
10g
$4729.0 2023-09-16
Enamine
EN300-2123768-5g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
5g
$3189.0 2023-09-16
1PlusChem
1P028LTI-50mg
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
50mg
$368.00 2024-04-30
1PlusChem
1P028LTI-10g
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
10g
$5907.00 2024-04-30
Aaron
AR028M1U-250mg
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
250mg
$776.00 2025-02-16
1PlusChem
1P028LTI-250mg
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
250mg
$737.00 2024-04-30
Aaron
AR028M1U-100mg
2-methoxy-6-(morpholin-4-yl)pyridin-3-amine
526184-47-4 95%
100mg
$552.00 2025-02-16

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine 関連文献

2-methoxy-6-(morpholin-4-yl)pyridin-3-amineに関する追加情報

Introduction to 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine and Its Significance in Modern Chemical Biology

2-methoxy-6-(morpholin-4-yl)pyridin-3-amine, identified by the CAS number 526184-47-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine features a pyridine core substituted with a methoxy group at the 2-position and a morpholine moiety at the 6-position, linked via an amine group at the 3-position. The unique structural arrangement of this molecule imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and therapeutic development.

The compound's structural motifs—pyridine and morpholine—are well-documented for their versatility in medicinal chemistry. Pyridine derivatives are ubiquitous in pharmacophores, contributing to interactions with biological targets such as enzymes and receptors. The presence of the morpholin-4-yl group enhances solubility and metabolic stability, which are critical factors in drug design. Furthermore, the 2-methoxy substituent modulates electronic properties, influencing reactivity and binding affinity.

In recent years, there has been growing interest in exploring 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine for its potential applications in modulating inflammatory pathways. Preclinical studies have indicated that this compound exhibits inhibitory activity against certain kinases and phosphodiesterases, which are key enzymes involved in regulating immune responses. The morpholine ring, in particular, has been shown to interact with hydrophobic pockets of target proteins, enhancing binding specificity.

One of the most compelling aspects of this compound is its role as a building block for more complex molecules. Researchers have leveraged its scaffold to develop novel analogs with improved pharmacokinetic profiles. For instance, modifications at the 5-position or introduction of additional heterocycles have yielded derivatives with enhanced selectivity against off-target proteins. These findings underscore the importance of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine as a starting point for structure-based drug design.

The synthesis of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only facilitate large-scale production but also enable the rapid generation of libraries for high-throughput screening.

Recent advances in computational chemistry have further accelerated the exploration of 2-methoxy-6-(morpholin-4-yl)pyridin-3-amine's potential. Molecular docking simulations have been used to predict binding interactions with various biological targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have helped elucidate electronic effects that influence its reactivity and stability.

The compound's relevance extends beyond academic research; it has garnered attention from pharmaceutical companies seeking novel therapeutic agents. Its structural features align well with current trends in drug discovery, particularly in oncology and immunology. Several ongoing clinical trials are evaluating derivatives of this scaffold for their efficacy in treating chronic inflammatory diseases and cancer-related conditions.

In conclusion, 2-methoxy-6-(morpholin-4-yl)pyridin-3-am ine (CAS no. 526184-47) represents a promising candidate for further development in chemical biology and medicine. Its unique structural attributes, combined with emerging research findings, position it as a key intermediate for innovative drug design. As scientific understanding evolves, this compound is likely to play an increasingly pivotal role in addressing complex biological challenges.

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